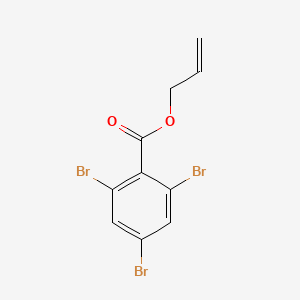
Prop-2-en-1-yl 2,4,6-tribromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2,4,6-tribromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-en-1-yl group attached to a 2,4,6-tribromobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,4,6-tribromobenzoate typically involves the esterification of 2,4,6-tribromobenzoic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2,4,6-tribromobenzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tribromo groups can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of less brominated benzoate derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2,4,6-tribromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2,4,6-tribromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-en-1-yl 2,4-dibromobenzoate
- Prop-2-en-1-yl 2,6-dibromobenzoate
- Prop-2-en-1-yl 2,4,6-trichlorobenzoate
Uniqueness
Prop-2-en-1-yl 2,4,6-tribromobenzoate is unique due to the presence of three bromine atoms on the benzoate ring, which imparts distinct chemical and physical properties compared to its less brominated or chlorinated analogs. This high degree of bromination can influence the compound’s reactivity, stability, and potential biological activities.
Propiedades
Número CAS |
925231-44-3 |
|---|---|
Fórmula molecular |
C10H7Br3O2 |
Peso molecular |
398.87 g/mol |
Nombre IUPAC |
prop-2-enyl 2,4,6-tribromobenzoate |
InChI |
InChI=1S/C10H7Br3O2/c1-2-3-15-10(14)9-7(12)4-6(11)5-8(9)13/h2,4-5H,1,3H2 |
Clave InChI |
UMOHVQSZPYDDDH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

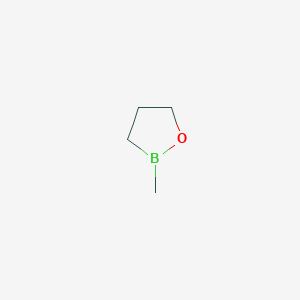
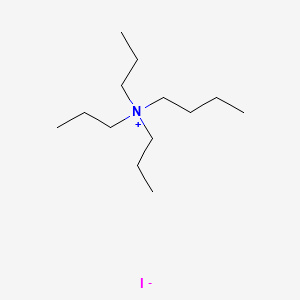
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
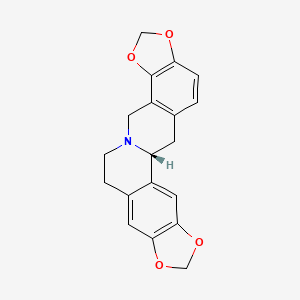
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)

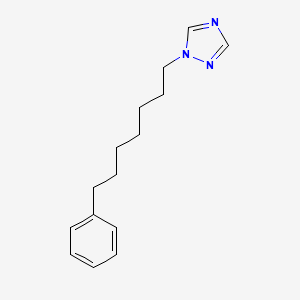
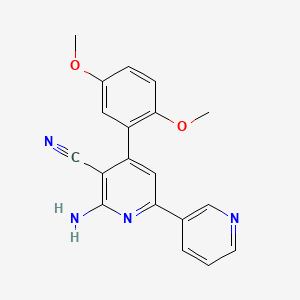
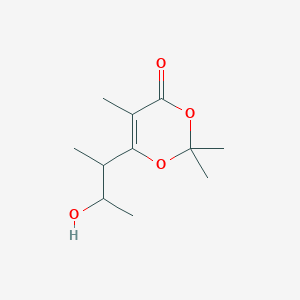
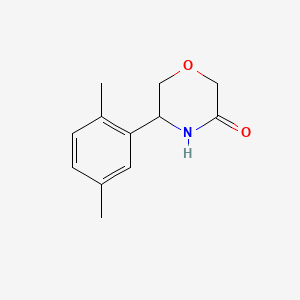
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
